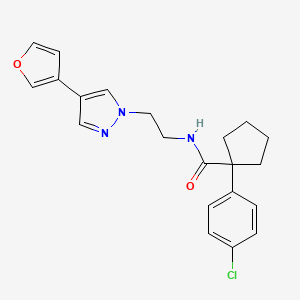

![molecular formula C20H18ClN3O2 B2990570 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide CAS No. 1226456-01-4](/img/structure/B2990570.png)

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

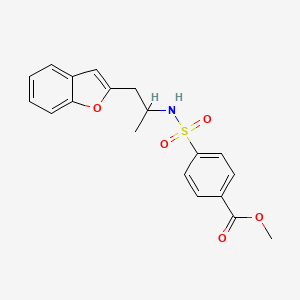

The compound is a derivative of naphthyridine, which is a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . Naphthyridines are capable of providing ligands for several receptors in the body .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are synthesized using various methods. For instance, the reaction of certain compounds with sodium azide gives the corresponding tetracyclic ring system .Molecular Structure Analysis

The compound likely contains a naphthyridine core, which is a bicyclic system containing two pyridine rings . The specific substituents at various positions would determine the exact structure of the compound.Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis of derivatives similar to the compound of interest, showing significant antibacterial activity. For instance, Ramalingam et al. (2019) synthesized 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and their benzimidazole-thio counterparts, starting from a common intermediate, which displayed notable antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial Activity

Watpade and Toche (2017) explored the conversion of 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine into derivatives with potential antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents (Watpade & Toche, 2017).

Catalysis

Facchetti et al. (2016) demonstrated the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, showcasing the compound's role in catalyzing ketone reduction, which is pivotal in synthetic organic chemistry (Facchetti et al., 2016).

Anticancer Activity

Kong et al. (2018) studied a novel naphthyridine derivative, showing its dual capability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, underlining the compound's potential in cancer therapy (Kong et al., 2018).

Chemical Sensing

Hu et al. (2016) developed o-phenylendiamine derivatives for colorimetric and fluorescence sensing of phosgene, showcasing the compound's potential application in environmental monitoring and safety (Hu et al., 2016).

properties

IUPAC Name |

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-13-6-7-17-15(10-13)20(26)16-11-24(9-8-18(16)23-17)12-19(25)22-14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKNYLKSRQHIMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)

![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)

![(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2990501.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2990506.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2990508.png)